

Application Notes: Staining Mitochondria in Living Cells with Solvaperm Green G

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Compound of Interest

Compound Name: Solvaperm Green G

Cat. No.: B1615277

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Abstract

This document provides detailed application notes and protocols for the use of **Solvaperm Green G**, a highly stable and efficient fluorescent probe for staining mitochondria in living cells. **Solvaperm Green G** offers excellent photostability and low cytotoxicity, making it an ideal candidate for long-term live-cell imaging studies. These notes are intended for researchers, scientists, and drug development professionals engaged in cellular biology, mitochondrial research, and high-content screening.

Introduction

Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling. Visualizing mitochondrial morphology and function in living cells is crucial for understanding cellular health and disease. **Solvaperm Green G** is a novel, proprietary fluorescent dye that selectively accumulates in mitochondria, providing high-contrast imaging with minimal background fluorescence. Its mechanism of accumulation is dependent on the mitochondrial membrane potential, making it a sensitive indicator of mitochondrial health.

Properties of Solvaperm Green G

Solvaperm Green G is a polymer-soluble dye characterized by its high light fastness and thermal stability.^{[1][2][3][4][5]} These properties translate into superior performance in fluorescence microscopy, where photobleaching and thermal degradation can be limiting factors.

Spectral Properties

The spectral characteristics of **Solvaperm Green G** are compatible with standard green fluorescence filter sets.

Property	Value
Excitation Maximum (λ_{ex})	490 nm
Emission Maximum (λ_{em})	515 nm
Recommended Filter Set	FITC / GFP
Quantum Yield	~0.85
Molar Extinction Coefficient	~75,000 $\text{cm}^{-1}\text{M}^{-1}$

Photostability and Cytotoxicity

Solvaperm Green G exhibits high resistance to photobleaching, allowing for extended time-lapse imaging. Cytotoxicity assays have demonstrated minimal impact on cell viability at working concentrations.

Parameter	Result
Photostability ($t_{1/2}$)	>10 minutes (continuous illumination)
Cytotoxicity (IC_{50})	>100 μM (24-hour incubation)
Cell Permeability	High
Mitochondrial Specificity	High

Experimental Protocols

The following protocols provide a general guideline for staining mitochondria in living cells with **Solvaperm Green G**. Optimization may be required for different cell types and experimental conditions.

Reagent Preparation

- **Stock Solution (1 mM):** Prepare a 1 mM stock solution of **Solvaperm Green G** in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- **Storage:** Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Staining Protocol for Adherent Cells

- **Cell Culture:** Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency.
- **Preparation of Staining Solution:** Prepare a fresh working solution of **Solvaperm Green G** by diluting the 1 mM stock solution in pre-warmed (37°C) cell culture medium. The optimal concentration may range from 50 nM to 500 nM. A starting concentration of 100 nM is recommended.
- **Staining:** Remove the culture medium from the cells and replace it with the **Solvaperm Green G** staining solution.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
- **Washing:** Gently wash the cells twice with pre-warmed culture medium or phosphate-buffered saline (PBS) to remove excess dye.
- **Imaging:** Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP).

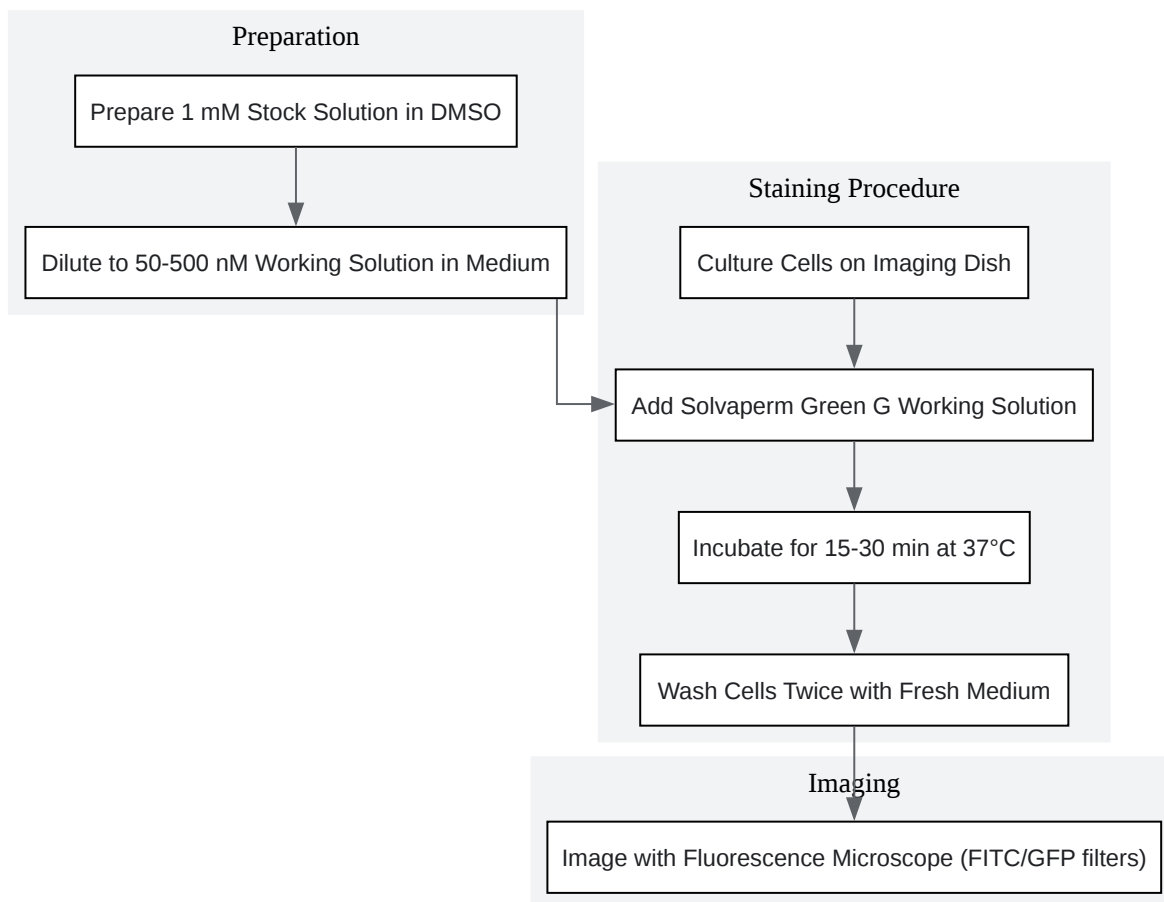
Staining Protocol for Suspension Cells

- **Cell Preparation:** Centrifuge the cell suspension to obtain a cell pellet.
- **Resuspension:** Resuspend the cells in pre-warmed culture medium.
- **Staining:** Add the 1 mM **Solvaperm Green G** stock solution to the cell suspension to achieve the desired final concentration (50 nM - 500 nM).
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C.

- **Washing:** Centrifuge the stained cell suspension, remove the supernatant, and resuspend the cells in fresh, pre-warmed medium or PBS. Repeat the wash step.
- **Imaging:** Transfer the cells to a suitable imaging chamber and proceed with fluorescence microscopy.

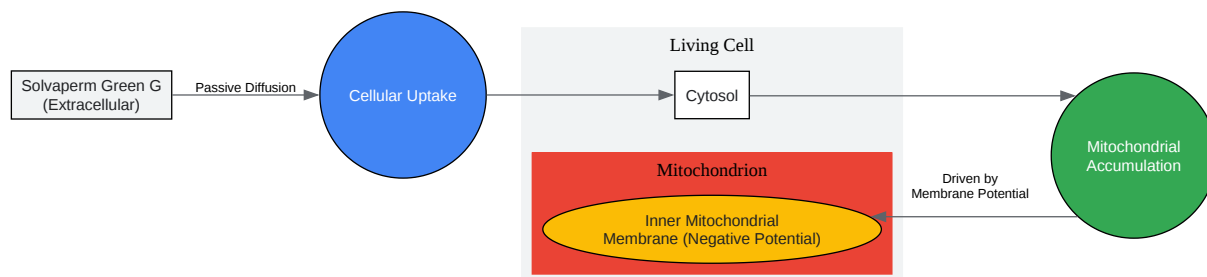
Visualization of Experimental Workflow and Signaling

The following diagrams illustrate the experimental workflow for mitochondrial staining and the underlying principle of dye accumulation.



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Caption: Experimental workflow for staining living cells with **Solvaperm Green G**.



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Caption: Mechanism of **Solvaperm Green G** accumulation in mitochondria.

Troubleshooting

Problem	Possible Cause	Solution
No or Weak Signal	- Dye concentration too low- Incubation time too short- Cells are unhealthy	- Increase dye concentration- Increase incubation time- Check cell viability
High Background	- Dye concentration too high- Inadequate washing	- Decrease dye concentration- Increase the number of wash steps
Phototoxicity	- High laser power- Prolonged exposure	- Reduce laser power- Minimize exposure time

Conclusion

Solvaperm Green G is a robust and reliable fluorescent probe for staining mitochondria in living cells. Its favorable properties, including high photostability and low cytotoxicity, make it a valuable tool for a wide range of applications in cell biology and drug discovery. The protocols provided herein serve as a starting point for successful mitochondrial imaging experiments.

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